molecular formula C23H26Cl2N6O6S2 B15002215 5,5'-(1,4-diazepane-1,4-diyldisulfonyl)bis(6-chloro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one)

5,5'-(1,4-diazepane-1,4-diyldisulfonyl)bis(6-chloro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one)

Cat. No.: B15002215
M. Wt: 617.5 g/mol
InChI Key: QUHXMYVNYOERAW-UHFFFAOYSA-N
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Description

The compound 5-CHLORO-6-({4-[(6-CHLORO-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic molecule featuring multiple functional groups, including chlorinated benzodiazole and diazepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the preparation of the benzodiazole and diazepane intermediates. The chlorination of the benzodiazole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. The sulfonylation step involves the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The final coupling of the diazepane and benzodiazole moieties is facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodiazole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorinated positions on the benzodiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodiazole ring can lead to the formation of benzodiazole-2,3-dione derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and chlorinated benzodiazole groups are key functional groups that facilitate binding to these targets. The exact pathways involved depend on the specific application, but generally, the compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole: Shares the benzodiazole core but lacks the diazepane and sulfonyl groups.

    4-[(6-Chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-yl)sulfonyl]-1,4-diazepane: Similar structure but with variations in the substitution pattern.

Uniqueness

The uniqueness of 5-CHLORO-6-({4-[(6-CHLORO-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]-1,4-DIAZEPAN-1-YL}SULFONYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its combination of functional groups, which confer unique chemical and biological properties. The presence of both benzodiazole and diazepane moieties, along with the sulfonyl groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C23H26Cl2N6O6S2

Molecular Weight

617.5 g/mol

IUPAC Name

5-chloro-6-[[4-(6-chloro-1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C23H26Cl2N6O6S2/c1-26-16-10-14(24)20(12-18(16)28(3)22(26)32)38(34,35)30-6-5-7-31(9-8-30)39(36,37)21-13-19-17(11-15(21)25)27(2)23(33)29(19)4/h10-13H,5-9H2,1-4H3

InChI Key

QUHXMYVNYOERAW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2N(C1=O)C)Cl)S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=C(C=C5C(=C4)N(C(=O)N5C)C)Cl

Origin of Product

United States

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